molecular formula C12H9ClN2O2 B6368345 3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine, 95% CAS No. 1261932-16-4

3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368345
CAS RN: 1261932-16-4
M. Wt: 248.66 g/mol
InChI Key: BBWGQPAGRKTUHH-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine, or 3-C4C-2HP, is a novel compound that has been studied for its potential applications in scientific research. 3-C4C-2HP has been found to have a wide range of biochemical and physiological effects, making it an attractive target for research.

Mechanism of Action

The mechanism of action of 3-C4C-2HP is not yet fully understood. However, it is believed that the compound works by modulating the activity of certain enzymes involved in the production of reactive oxygen species (ROS). It is thought that 3-C4C-2HP may also act as an antioxidant, scavenging ROS and preventing damage to cells.
Biochemical and Physiological Effects
3-C4C-2HP has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, as well as to protect against the effects of environmental toxins. In vitro studies have also demonstrated that 3-C4C-2HP can modulate the activity of certain enzymes involved in the production of ROS, as well as to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-C4C-2HP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to consider. 3-C4C-2HP is relatively expensive to purchase, and it is not yet approved for use in humans.

Future Directions

There are a number of potential future directions for further research on 3-C4C-2HP. These include: further study of its mechanism of action; exploration of its potential therapeutic applications in humans; investigation of its potential applications in agricultural research; and study of its effects on other biological processes, such as cell growth and differentiation. Additionally, further research could be done on the synthesis of 3-C4C-2HP, with the aim of improving its efficiency and cost-effectiveness.

Synthesis Methods

3-C4C-2HP is synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl cyanoacetate, which yields 3-(3-cyano-4-chlorophenyl)-2-hydroxypyridine. The second step involves the reaction of the intermediate with sodium hydroxide, which yields 3-C4C-2HP.

Scientific Research Applications

3-C4C-2HP has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it an attractive target for research. 3-C4C-2HP has been used in studies of the effects of oxidative stress on cells, as well as in studies of the effects of environmental toxins on the human body.

properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-3-7(6-9(10)11(14)16)8-2-1-5-15-12(8)17/h1-6H,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWGQPAGRKTUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683104
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine

CAS RN

1261932-16-4
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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